BTK Inhibition Potency: 1 nM IC50 Benchmark vs. Aminoindane Class
The target compound serves as a critical moiety in a BTK inhibitor demonstrating an IC50 of 1 nM in an in vitro enzymatic assay [1]. This potency is at the upper tier for aminoindane-derived kinase inhibitors, distinguishing it from other aminoindane analogs like 2-AI, MDAI, or MMAI, which primarily engage monoamine transporters (e.g., SERT, NET, DAT) at micromolar concentrations (Ki > 100 nM) [2]. This represents a functional class divergence where the specific 5-fluoro-N-methyl aminoindane scaffold is repurposed from neurotransmitter targets to high-affinity kinase inhibition.
| Evidence Dimension | Target Engagement Potency (BTK) |
|---|---|
| Target Compound Data | 1 nM (IC50) |
| Comparator Or Baseline | 2-AI: Ki = 41 nM (α2C); MMAI: 100-fold selectivity for SERT over NET/DAT (no reported kinase activity) |
| Quantified Difference | Functional class divergence: High-affinity kinase inhibition vs. micromolar monoamine transporter activity |
| Conditions | In vitro BTK enzymatic assay (BindingDB). Monoamine transporter binding assays (Psychopharmacology, 2019). |
Why This Matters
This data directs procurement away from generic psychoactive aminoindane research towards targeted kinase inhibitor discovery programs.
- [1] BindingDB. (n.d.). BDBM658441: Activity Data for US20240083900, Example 99. Targeting Tyrosine-protein kinase BTK. View Source
- [2] Pinterova-Leca, N., Horsley, R. R., Páleníček, T., & Pinterova, N. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999. View Source
